
1-Oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl fluoride is a chemical compound with the molecular formula C11H9NO3S. It is commonly known as Sulfonyl Fluoride Isoquinoline and is used in scientific research for its various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 1-Oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl fluoride involves the covalent modification of the active site of serine and cysteine proteases. The sulfonyl fluoride group of the compound reacts with the active site serine or cysteine residue of the protease, forming a stable covalent bond and inhibiting the enzymatic activity.
Biochemical and Physiological Effects:
1-Oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl fluoride has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of serine and cysteine proteases, which are involved in a variety of biological processes such as blood coagulation, fibrinolysis, and inflammation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl fluoride in lab experiments are its high potency and selectivity towards serine and cysteine proteases. It is also stable under a wide range of conditions, making it a useful tool for studying protease activity in vitro and in vivo. The limitations of using this compound are its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research involving 1-Oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl fluoride. One direction is the development of more potent and selective protease inhibitors based on the structure of this compound. Another direction is the investigation of the role of proteases in various biological processes and diseases, and the development of protease inhibitors as therapeutic agents. Finally, the use of this compound as a tool for studying protease activity in vivo and in real-time imaging could also be explored.
Méthodes De Synthèse
The synthesis of 1-Oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl fluoride involves the reaction of 1,2,3,4-tetrahydroisoquinoline with sulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification.
Applications De Recherche Scientifique
1-Oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl fluoride is used in scientific research for its various biochemical and physiological effects. It has been shown to inhibit the activity of serine proteases, which are enzymes involved in a variety of biological processes such as blood coagulation, fibrinolysis, and inflammation. It has also been shown to inhibit the activity of cysteine proteases, which are enzymes involved in the degradation of proteins in the lysosome.
Propriétés
IUPAC Name |
1-oxo-3,4-dihydro-2H-isoquinoline-7-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3S/c10-15(13,14)7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYKISLRSBLCAAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

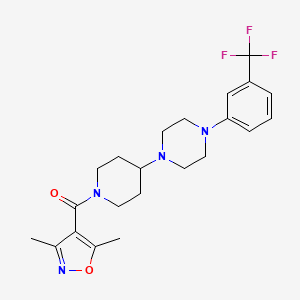
![1-(3-methoxyphenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2836192.png)
![2-Chloro-N-[2-[5-(4-fluorophenyl)-1H-imidazol-2-yl]ethyl]acetamide;hydrochloride](/img/structure/B2836195.png)
![2-(4-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methyl-1H-pyrazol-3-yl)-2-ethyl-5-hydroxyphenoxy)acetohydrazide](/img/structure/B2836196.png)

![N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2836198.png)
![Ethyl 2-(benzimidazo[1,2-c]quinazolin-6-ylthio)hexanoate](/img/structure/B2836199.png)
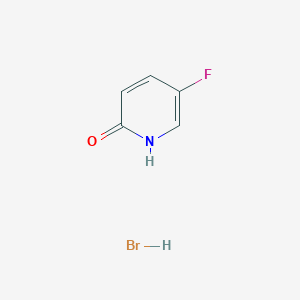
![6-(4-Methylphenyl)sulfonyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2836201.png)
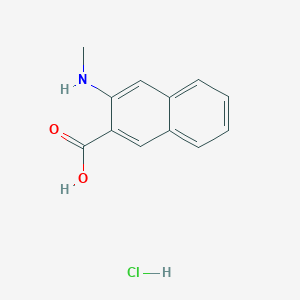
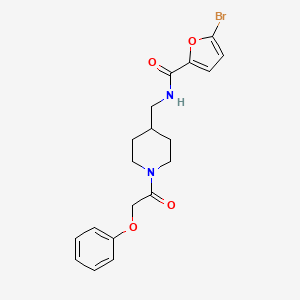
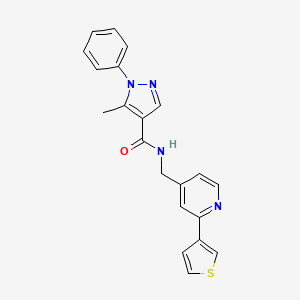
![N-(4-ethoxyphenyl)-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2836209.png)
